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Compound of Interest

Compound Name: TERPINYLBUTYRATE

CAS No.: 1334-94-7

Cat. No.: B1171652

Get Quote

Executive Summary
Terpinyl Butyrate (CAS 2153-28-8) is a high-value terpene ester widely utilized in fragrance

formulation and emerging pharmaceutical applications for its antimicrobial and anti-

inflammatory potential. Unlike its ubiquitous analog, terpinyl acetate, the butyrate ester imparts

a deeper, more tenacious balsamic-fruity profile.

This guide provides a rigorous spectroscopic framework for the identification and quality control

of

-terpinyl butyrate. It focuses on distinguishing this compound from its metabolic precursor (

-terpineol) and its closest structural analog (terpinyl acetate) using Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Architecture & Synthesis Context
The commercial product is predominantly
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-terpinyl butyrate, an ester formed at the tertiary C8 position of the

-menthane skeleton.

Chemical Formula:

Molecular Weight: 224.34 g/mol

Key Structural Feature: The ester linkage connects a butyric acid chain to a quaternary

carbon (C8). This steric crowding significantly influences reaction kinetics and spectral

characteristics.

Synthesis Protocol: Acid-Catalyzed Esterification
Objective: Synthesize

-terpinyl butyrate from

-terpineol and butyric anhydride.

Reagents:

-Terpineol (1.0 eq), Butyric Anhydride (1.2 eq), Phosphoric Acid (

, cat. 0.5 mol%), Toluene (Solvent).

Procedure:

Charge reactor with

-terpineol and toluene.

Add catalyst and heat to 60°C.

Add butyric anhydride dropwise over 30 minutes to control exotherm.

Reflux at 110°C for 4-6 hours with a Dean-Stark trap to remove water (if using butyric

acid) or simply reflux (if using anhydride).

Workup: Wash with
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(sat. aq.) to neutralize acid, followed by brine. Dry over

and concentrate in vacuo.

Purification: Fractional distillation under reduced pressure (bp ~115°C at 10 mmHg).

Spectroscopic Atlas
A. Infrared (IR) Spectroscopy: The Fingerprint
IR is the primary tool for monitoring reaction completion (disappearance of alcohol) and

confirming ester formation.

Table 1: Comparative IR Diagnostic Bands

Functional
Group

Vibration Mode -Terpineol
(Precursor)

-Terpinyl
Butyrate
(Product)

Diagnostic
Note

Hydroxyl (-OH) O-H Stretch
3300–3450 cm⁻¹

(Broad)
Absent

Disappearance

confirms

conversion.

Carbonyl (C=O) C=O[1] Stretch Absent 1735–1745 cm⁻¹
Strong, sharp

ester band.

Ester C-O C-O-C Stretch Absent 1160–1190 cm⁻¹
"Fingerprint"

region for esters.

Alkene C=C Stretch 1660–1680 cm⁻¹ 1660–1680 cm⁻¹

Weak band;

remains

unchanged.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/hnmr-practice-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyst Insight: The shift from a broad OH stretch to a sharp Carbonyl stretch is the most

reliable "quick-check" for reaction progress.

B. Nuclear Magnetic Resonance (NMR) Characterization
NMR provides the definitive structural proof, specifically distinguishing the butyrate chain from

other esters.

1.

H NMR: Proton Connectivity
The key distinction of

-terpinyl esters is the absence of a methine proton at the ester linkage site (C8), as it is a
quaternary carbon.

Table 2:

H NMR Chemical Shifts (

, 400 MHz)
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Position Type
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

C2-H Alkene 5.35 – 5.40 Broad Singlet 1H

Characteristic

olefinic

proton of the

terpene ring.

C2'-H -Methylene 2.20 – 2.25
Triplet (

Hz)
2H

Protons

adjacent to

the carbonyl

(Butyrate

specific).

C3'-H -Methylene 1.60 – 1.70
Multiplet

(Sextet)
2H

Middle

methylene of

the propyl

chain.

C4'-H
Terminal

Methyl
0.90 – 0.95

Triplet (

Hz)
3H

Terminal

methyl of the

butyrate

chain.

Ring Methylene 1.80 – 2.10 Multiplet ~6H
Overlapping

ring protons.

C7-H Allylic Methyl 1.65 Singlet 3H
Methyl on the

double bond.

C9/10-H
Gem-

Dimethyl
1.40 – 1.45 Singlet (x2) 6H

Methyls

attached to

the

quaternary

C8.

2.

C NMR: Carbon Skeleton

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The

C spectrum confirms the quaternary nature of the linkage site and the length of the acyl chain.

Table 3:

C NMR Chemical Shifts (

, 100 MHz)

Carbon Type
Shift (

, ppm)
Assignment

Comparison vs.
Precursor

Carbonyl 173.2 Ester C=O
New signal (absent in

alcohol).[2]

Quaternary C8 85.0 C-O Linkage

Downfield shift from

~73 ppm in

-terpineol.

Olefinic C1 134.0 Quaternary Alkene Unchanged.

Olefinic C2 120.5 Methine Alkene Unchanged.

Butyrate 36.8 next to C=O
Diagnostic for chain

length.

Butyrate 18.5 Middle Distinguishes from

Propionate/Acetate.

Butyrate 13.7 Terminal Distinguishes from

Acetate.

Comparative Analysis: Butyrate vs. Alternatives
The primary challenge in quality control is distinguishing Terpinyl Butyrate from Terpinyl Acetate

(often used as an adulterant due to lower cost) and

-Terpineol (unreacted starting material).

Comparative Logic Flow
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Is it an Ester? Check IR for C=O (1740 cm⁻¹). If only OH is present, it is Terpineol.[2]

Which Ester? Check

H NMR region 0.9–2.3 ppm.

Table 4: Differentiating Terpinyl Esters

Feature Terpinyl Butyrate Terpinyl Acetate
Differentiation

Mechanism

Acyl Methyl Triplet at 0.9 ppm Singlet at 2.0 ppm

The acetate methyl is

a sharp singlet;

butyrate is a triplet

upfield.

-Protons Triplet at 2.2 ppm
N/A (Methyl is

)

Acetate lacks the

-methylene coupling

pattern.

Chain Integration Total 7H (Chain) Total 3H (Chain)

Integration of the acyl

region confirms chain

length.

Visualization of Characterization Workflow
The following diagram illustrates the logical decision process for characterizing a batch of

Terpinyl Butyrate.
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Crude Reaction Product

Step 1: IR Spectroscopy

Broad Peak @ 3400 cm⁻¹?

Reprocess: Unreacted Alcohol

Yes (Major)

Step 2: 1H NMR Analysis

No (Trace/Absent)

Acyl Chain Pattern?

Identity: Terpinyl Acetate
(Singlet @ 2.0 ppm)

Singlet Only

Identity: Terpinyl Butyrate
(Triplet @ 0.9, Multiplet @ 1.6, Triplet @ 2.2)

Triplet-Multiplet Pattern

Click to download full resolution via product page

Caption: Logical workflow for confirming Terpinyl Butyrate identity and purity using sequential

spectroscopic gates.

Experimental Validation & Stability
Self-Validating Protocol: When running the

H NMR, integrate the olefinic proton at 5.4 ppm (set to 1H). The terminal methyl of the
butyrate chain (0.9 ppm) must integrate to 3H. Any deviation indicates impurity or hydrolysis.
[2]
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Stability Note: Terpinyl esters are susceptible to acid-catalyzed hydrolysis and elimination

(forming terpenes like limonene). Ensure NMR samples are free of acidic impurities (check

for broad exchangeable protons) to prevent degradation in the NMR tube (e.g., in

which can become acidic over time).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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